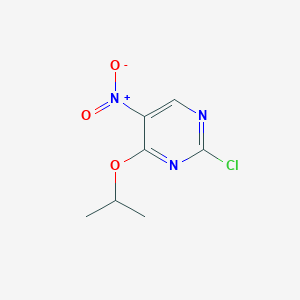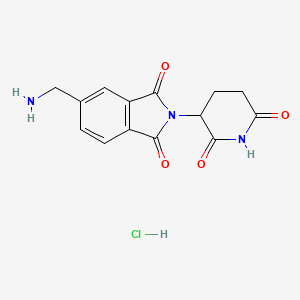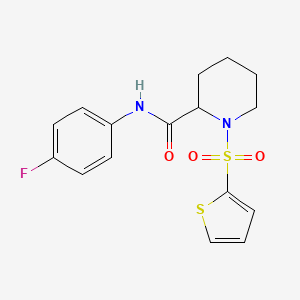
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of 2-(2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)yl)acetyl)hydrazine carbothioamide and 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized, characterized, and evaluated for anticonvulsant activity and muscle relaxant activity .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(NC)C(C=C1)=CNC1=O . The empirical formula is C7H8N2O2 and the molecular weight is 152.15 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used in the synthesis of anticonvulsant and muscle relaxant drugs .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C7H8N2O2 and the molecular weight is 152.15 .Applications De Recherche Scientifique
Antidiabetic Activities
Research on cinnamamide derivatives, including structures similar to N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide, has demonstrated potential antidiabetic properties. A study focused on the synthesis of cinnamamide derivatives and their evaluation for α-glucosidase inhibitory effects, a key target in the management of diabetes. These compounds exhibited significant α-glucosidase inhibitory activity, suggesting their potential utility in antidiabetic therapy (Ernawati, Mun’im, Hanafi, & Yanuar, 2020).
Anticancer Potentials
Cinnamic acid derivatives, which share a core component with this compound, have been extensively studied for their anticancer potentials. The structural versatility of these compounds allows for significant interaction with various biological targets, making them candidates for anticancer drug development. Their role in inhibiting tumor growth through multiple mechanisms has been a focus of medicinal research (De, Baltas, & Bedos-Belval, 2011).
Anticonvulsant Properties
The structure of cinnamamide derivatives has been correlated with anticonvulsant activity in various studies. Specific substitutions and modifications on the cinnamamide scaffold have shown to influence their efficacy as anticonvulsants. Research has aimed at understanding the structural requirements for activity against seizures, suggesting that compounds like this compound could be optimized for enhanced anticonvulsant properties (Żesławska, Nitek, Marona, & Gunia-Krzyżak, 2017).
Neuroprotective Effects
Cinnamamide derivatives have been identified as having potential neuroprotective effects. This is particularly relevant in conditions such as Parkinson's disease, where specific derivatives have been shown to exhibit protective effects against neurotoxins. The study of these compounds' interactions with neurological pathways provides insights into their potential therapeutic applications in neurodegenerative disorders (Javitch, D'Amato, Strittmatter, & Snyder, 1985).
Antitubercular Activity
The design and synthesis of novel cinnamamide derivatives targeting antitubercular activity have shown promising results. These studies involve the exploration of the structure-activity relationship to identify compounds with potent antitubercular effects. One such study highlighted the efficacy of certain cinnamamide derivatives against Mycobacterium tuberculosis, demonstrating their potential as antitubercular agents (Patel & Telvekar, 2014).
Orientations Futures
Future research could focus on further exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Given the promising results of similar compounds in anticonvulsant activity and muscle relaxant activity , this compound could be a potential candidate for further investigation in these areas.
Propriétés
IUPAC Name |
(E)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-23-20(25)14-12-18(22-23)16-9-5-6-10-17(16)21-19(24)13-11-15-7-3-2-4-8-15/h2-14H,1H3,(H,21,24)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEFPDABFOXEBA-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2839200.png)
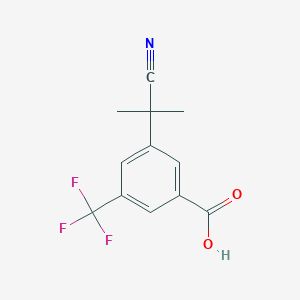
![5-Benzyl-2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2839208.png)
![Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2839209.png)
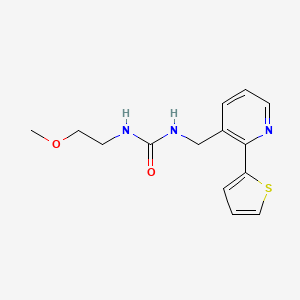
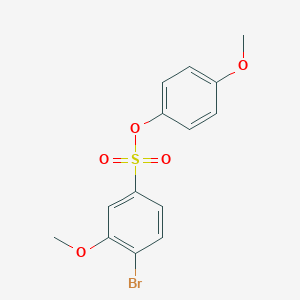
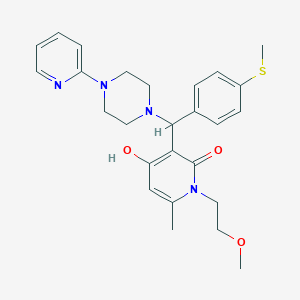
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2839214.png)
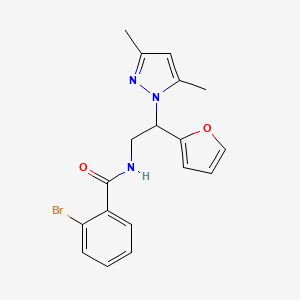
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2839216.png)
